

Navigating the Supply of 1-Bromoicosane-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromoicosane-d3

Cat. No.: B1380641

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For researchers, scientists, and drug development professionals requiring **1-Bromoicosane-d3**, a deuterated 20-carbon chain bromoalkane, direct commercial suppliers of this specific isotopically labeled compound are not readily found in standard chemical catalogs. The acquisition of **1-Bromoicosane-d3** necessitates a custom synthesis approach, leveraging the expertise of specialized chemical synthesis companies. This guide provides an in-depth overview of potential suppliers for custom synthesis, a plausible synthetic methodology, expected technical specifications, and a generalized workflow for its production and quality control.

Custom Synthesis Suppliers

Given that **1-Bromoicosane-d3** is not a stock chemical, researchers must engage with companies that specialize in the custom synthesis of deuterated compounds. These companies possess the necessary expertise in isotope labeling and can produce the compound to meet specific research requirements. Below is a table of potential suppliers offering such services.

Supplier	Services Offered	Location
ResolveMass Laboratories Inc.	Custom synthesis of deuterated chemicals with a focus on purity and reproducibility. They offer services for pharmaceutical, analytical, and materials science applications.[1]	Montreal, Canada
MedChemExpress (MCE)	Custom synthesis of stable isotope-labeled compounds, including those with Deuterium (2H, D), Carbon-13 (13C), and Nitrogen-15 (15N).[2]	USA
Alfa Chemistry	Specializes in the custom synthesis of deuterated compounds for drug discovery and development, offering services from starting materials to final products.[3]	USA
ARMAR Isotopes	Provides custom synthesis of isotopically labeled compounds in laboratory quantities.[4]	Switzerland
C/D/N Isotopes Inc.	Manufactures a wide range of deuterated compounds and offers extensive custom synthesis capabilities to meet specific customer needs.[5]	Quebec, Canada
Revvity	Offers custom stable isotope labeling services, including Deuterium, Carbon-13, and Nitrogen-15, with technical support throughout the process.[6]	USA

BOC Sciences	Provides comprehensive stable isotope labeling services, including custom synthesis of compounds for various research applications. [7]	USA
Zeochem	Offers a range of deuterated reagents and provides custom synthesis and process development for new deuterated compounds. [8]	Switzerland

Expected Technical Specifications

For a custom-synthesized batch of **1-Bromoicosane-d3**, researchers should define a clear set of technical specifications to ensure the compound's suitability for their experiments. The following table outlines the key parameters to be specified.

Parameter	Specification	Analytical Method
Chemical Identity	1-Bromoicosane-d3	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Chemical Purity	≥98%	GC-MS, HPLC
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry, ² H NMR
Appearance	Colorless to pale yellow solid or liquid	Visual Inspection
Solubility	Soluble in organic solvents (e.g., dichloromethane, hexane)	To be determined
Storage Conditions	2-8°C, protected from light and moisture	-

Experimental Protocols

The synthesis of **1-Bromoicosane-d3** is not described in readily available literature, thus a hypothetical two-step experimental protocol is proposed based on general methodologies for the deuteration of long-chain alkanes and subsequent bromination.

Step 1: Synthesis of Icosane-d42 (Perdeuterated Icosane)

Objective: To produce the perdeuterated alkane backbone.

Methodology: A plausible method is the catalytic hydrogenation of a suitable 20-carbon unsaturated precursor with deuterium gas (D_2).

Materials:

- Icosene (or another suitable C20 unsaturated hydrocarbon)
- Palladium on carbon (Pd/C) catalyst (10%)
- Deuterium gas (D_2)
- High-pressure reactor
- Anhydrous organic solvent (e.g., ethyl acetate)

Procedure:

- The unsaturated C20 precursor is dissolved in an anhydrous organic solvent in a high-pressure reactor.
- A catalytic amount of 10% Pd/C is added to the solution.
- The reactor is sealed and purged with an inert gas (e.g., argon) before being pressurized with deuterium gas to a specified pressure.
- The reaction mixture is stirred at a controlled temperature for a predetermined duration to ensure complete saturation of the double bonds with deuterium.
- Upon completion, the reactor is depressurized, and the catalyst is removed by filtration.

- The solvent is evaporated under reduced pressure to yield the crude Icosane-d42.
- Purification is achieved through recrystallization or column chromatography to obtain the pure perdeuterated alkane.

Step 2: Bromination of Icosane-d42 to 1-Bromoicosane-d3

Objective: To selectively introduce a bromine atom at the terminal position.

Methodology: Free radical bromination using a selective brominating agent under photochemical or thermal initiation. To favor terminal bromination, specific reaction conditions and reagents are necessary.

Materials:

- Icosane-d42
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable non-reactive solvent
- Radical initiator (e.g., AIBN or benzoyl peroxide)
- UV lamp or heat source

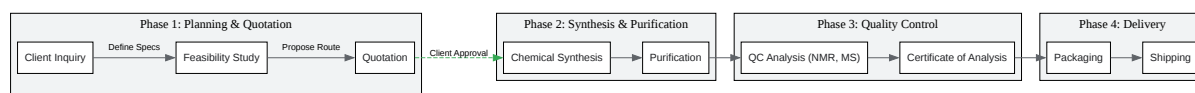
Procedure:

- Icosane-d42 is dissolved in a dry, non-polar solvent such as carbon tetrachloride in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
- N-Bromosuccinimide and a catalytic amount of a radical initiator are added to the solution.
- The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.
- The reaction is monitored by a suitable technique (e.g., GC-MS) to determine the consumption of the starting material and the formation of the product.

- Once the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate **1-Bromoicosane-d3** from unreacted starting material and poly-brominated side products.

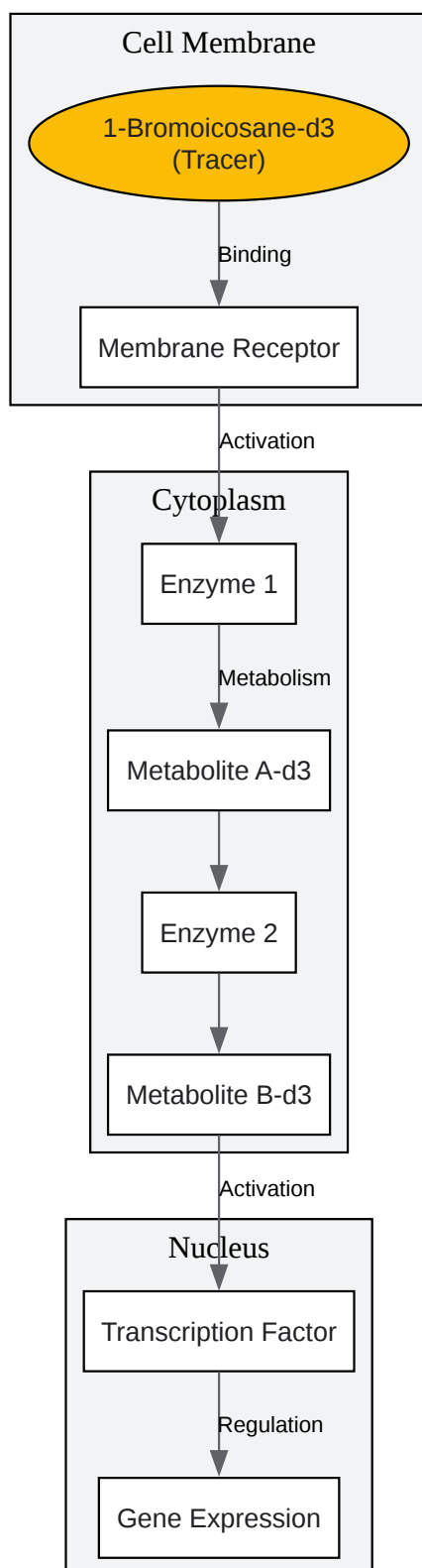
Visualizing the Workflow

The following diagrams illustrate the logical workflow for the custom synthesis and a general signaling pathway where such a labeled compound might be used as a tracer.



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Caption: A generalized workflow for the custom synthesis of a deuterated compound.



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Caption: Hypothetical signaling pathway using **1-Bromoicosane-d3** as a tracer.

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- To cite this document: BenchChem. [Navigating the Supply of 1-Bromoicosane-d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1380641#commercial-suppliers-of-1-bromoicosane-d3>]

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